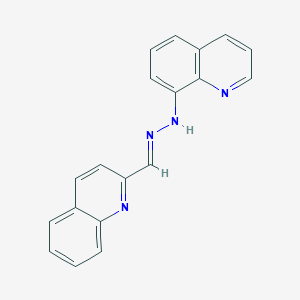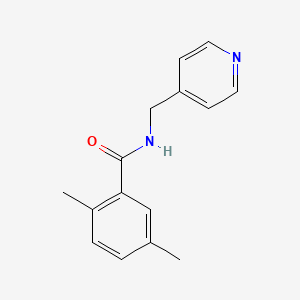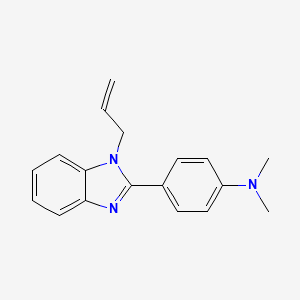![molecular formula C16H11F3N2OS B5731435 1-[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5731435.png)
1-[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thieno[2,3-b]pyridine derivative, which is a class of heterocyclic compounds that have shown promising biological activities such as antimicrobial, antitumor, and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 1-[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone is not fully understood. However, studies have suggested that this compound exerts its biological effects by inhibiting specific enzymes or receptors in the body. For example, it has been reported that this compound inhibits the activity of matrix metalloproteinases, which are enzymes that play a crucial role in cancer invasion and metastasis. This compound has also been shown to inhibit the activity of certain cytokines and chemokines that are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. This compound has also been shown to inhibit the migration and invasion of cancer cells by suppressing the activity of matrix metalloproteinases. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone in lab experiments include its potent biological activity, relatively simple synthesis method, and availability of commercial sources. However, there are also some limitations that need to be considered. For example, the solubility of this compound in water is limited, which can affect its bioavailability and pharmacokinetic properties. In addition, the toxicity and potential side effects of this compound need to be carefully evaluated before using it in in vivo studies.
Orientations Futures
There are several future directions for the research and development of 1-[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone. One of the most promising directions is the evaluation of this compound as a potential drug candidate for the treatment of cancer and inflammatory diseases. Further studies are needed to elucidate the mechanism of action and optimize the pharmacokinetic properties of this compound. In addition, the development of novel analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds with improved bioavailability and pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 1-[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone has been reported in several studies. One of the most common methods involves the reaction of 2-acetylthiophene with trifluoroacetic anhydride to form 2-trifluoroacetylthiophene, which is then reacted with 2-aminopyridine in the presence of a base to form the desired compound. Other methods involve the use of different starting materials and reagents, but the basic reaction mechanism remains the same.
Applications De Recherche Scientifique
1-[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone has shown promising results in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where this compound has been evaluated for its potential as a drug candidate. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also shown promising results in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
1-[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2OS/c1-8(22)14-13(20)12-10(16(17,18)19)7-11(21-15(12)23-14)9-5-3-2-4-6-9/h2-7H,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHKXMTUAAAEBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(S1)N=C(C=C2C(F)(F)F)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-methyl-2-propen-1-yl)-5-(2-thienyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5731363.png)


![2,6-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5731383.png)
![2-[(4-fluorophenyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5731385.png)

![3-(2,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5731400.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5731413.png)
![4-[1-cyano-2-(2-thienyl)vinyl]benzonitrile](/img/structure/B5731417.png)


![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5731425.png)
![5-(N-{[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)-2-thiophenecarboxylic acid](/img/structure/B5731428.png)